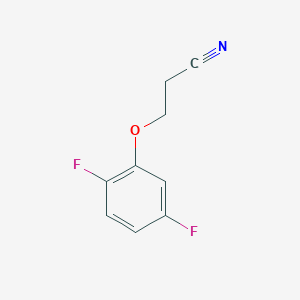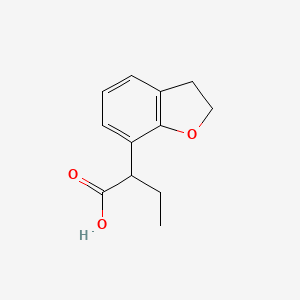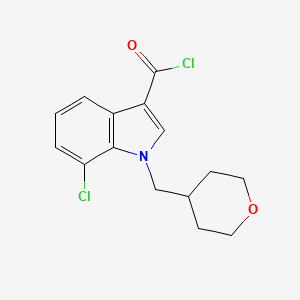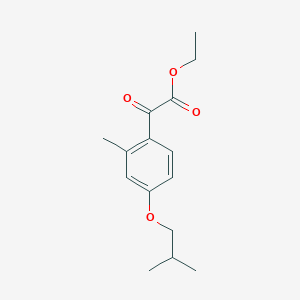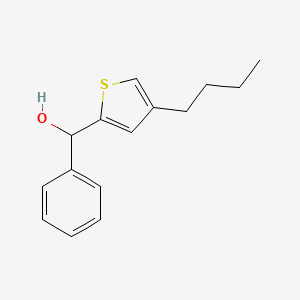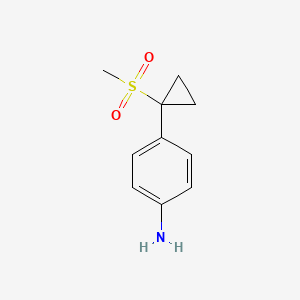
4-(1-Methanesulfonylcyclopropyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methanesulfonylcyclopropyl)aniline is an organic compound with the molecular formula C₁₀H₁₃NO₂S It is a derivative of aniline, where the aniline ring is substituted with a methanesulfonyl group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylcyclopropyl)aniline typically involves the reaction of aniline with methanesulfonyl chloride and cyclopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Nitration of Aniline: Aniline is first nitrated to form nitroaniline.
Reduction of Nitroaniline: The nitro group is then reduced to form the corresponding amine.
Sulfonylation: The amine is reacted with methanesulfonyl chloride to introduce the methanesulfonyl group.
Cyclopropylation: Finally, the cyclopropyl group is introduced through a reaction with cyclopropylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-(1-Methanesulfonylcyclopropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated derivatives of the aniline ring.
科学研究应用
4-(1-Methanesulfonylcyclopropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Methanesulfonylcyclopropyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4-Methanesulfonylaniline: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylamine: Lacks the aniline and methanesulfonyl groups, resulting in different reactivity.
Methanesulfonyl chloride: Used as a reagent in the synthesis of sulfonylated compounds.
Uniqueness
4-(1-Methanesulfonylcyclopropyl)aniline is unique due to the presence of both the methanesulfonyl and cyclopropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
4-(1-methylsulfonylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 |
InChI 键 |
GKNOTZGZXZHHDA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)
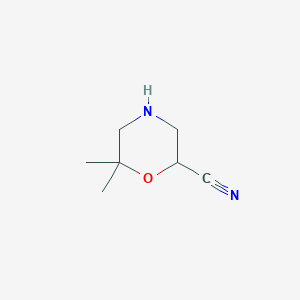

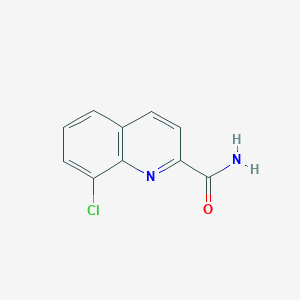

![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)


